Cyclohexyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate is a chemical compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a cyclohexyl group attached to a 2-(4-methyl-2-oxochromen-7-yl)oxyacetate moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate typically involves the esterification of 2-(4-methyl-2-oxochromen-7-yl)oxyacetic acid with cyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The reaction conditions often include mild temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclohexyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of cyclohexyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . The exact molecular pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
7-(Carboxymethoxy)-4-methylcoumarin: Similar in structure but lacks the cyclohexyl group.
Ethyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate: Similar ester but with an ethyl group instead of a cyclohexyl group.
Uniqueness
Cyclohexyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
cyclohexyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-12-9-17(19)23-16-10-14(7-8-15(12)16)21-11-18(20)22-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCVCNJFTLMJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.